(3Z)-5-(4-Methoxyphenyl)-3-[(5-nitrofuran-2-YL)methylidene]-2,3-dihydrofuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-5-(4-Methoxyphenyl)-3-[(5-nitrofuran-2-YL)methylidene]-2,3-dihydrofuran-2-one is a synthetic organic compound that features a furan ring substituted with a nitrofuran moiety and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-(4-Methoxyphenyl)-3-[(5-nitrofuran-2-YL)methylidene]-2,3-dihydrofuran-2-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the furan ring with a methoxyphenyl group, often using a Friedel-Crafts alkylation reaction.
Addition of the Nitrofuran Moiety: The nitrofuran group is introduced through a condensation reaction with a nitrofuran aldehyde or similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring or the nitrofuran moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the nitro group, converting it to an amine or other reduced forms.
Substitution: The methoxyphenyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-5-(4-Methoxyphenyl)-3-[(5-nitrofuran-2-YL)methylidene]-2,3-dihydrofuran-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology and Medicine
In the field of biology and medicine, this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (3Z)-5-(4-Methoxyphenyl)-3-[(5-nitrofuran-2-YL)methylidene]-2,3-dihydrofuran-2-one exerts its effects would depend on its specific application. For example, if it has antimicrobial properties, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(3Z)-5-(4-Methoxyphenyl)-3-[(5-nitrofuran-2-YL)methylidene]-2,3-dihydrofuran-2-one: can be compared with other furan derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(3Z)-5-(4-methoxyphenyl)-3-[(5-nitrofuran-2-yl)methylidene]furan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO6/c1-21-12-4-2-10(3-5-12)14-9-11(16(18)23-14)8-13-6-7-15(22-13)17(19)20/h2-9H,1H3/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSFQTSBKWMIKN-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.